molecular formula C15H8Br2O3 B295966 1,3-Bis(4-bromophenyl)propane-1,2,3-trione

1,3-Bis(4-bromophenyl)propane-1,2,3-trione

Cat. No.: B295966
M. Wt: 396.03 g/mol
InChI Key: YRWRYDUHVFXAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(4-bromophenyl)propane-1,2,3-trione is an organic compound characterized by the presence of two bromophenyl groups attached to a propanetrione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-bromophenyl)propane-1,2,3-trione can be synthesized through a multi-step process involving the bromination of phenyl groups followed by the formation of the propanetrione backbone. One common method involves the use of bromobenzene as a starting material, which undergoes bromination to form 4-bromobenzene. This intermediate is then reacted with a suitable trione precursor under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions, including temperature, solvent, and catalysts, are optimized to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-bromophenyl)propane-1,2,3-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the trione moiety to corresponding alcohols or other reduced forms.

    Substitution: The bromine atoms in the phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state compounds.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Compounds with substituted functional groups on the phenyl rings.

Scientific Research Applications

1,3-Bis(4-bromophenyl)propane-1,2,3-trione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-bromophenyl)propane-1,2,3-trione involves its interaction with molecular targets through its bromophenyl groups and trione backbone. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The molecular pathways involved may include electron transfer, nucleophilic attack, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-fluorophenyl)-1,2,3-propanetrione
  • 1,3-Bis(4-chlorophenyl)-1,2,3-propanetrione
  • 1,3-Bis(4-iodophenyl)-1,2,3-propanetrione

Uniqueness

1,3-Bis(4-bromophenyl)propane-1,2,3-trione is unique due to the presence of bromine atoms, which impart specific reactivity and properties. Compared to its fluorine, chlorine, and iodine analogs, the bromine atoms provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C15H8Br2O3

Molecular Weight

396.03 g/mol

IUPAC Name

1,3-bis(4-bromophenyl)propane-1,2,3-trione

InChI

InChI=1S/C15H8Br2O3/c16-11-5-1-9(2-6-11)13(18)15(20)14(19)10-3-7-12(17)8-4-10/h1-8H

InChI Key

YRWRYDUHVFXAHA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C(=O)C(=O)C2=CC=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C(=O)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

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